molecular formula C14H13NO2 B6413738 4-(4-Ethylphenyl)nicotinic acid, 95% CAS No. 1261943-71-8

4-(4-Ethylphenyl)nicotinic acid, 95%

Cat. No.: B6413738
CAS No.: 1261943-71-8
M. Wt: 227.26 g/mol
InChI Key: VRNFIKCDTDCELF-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)nicotinic acid is a substituted derivative of nicotinic acid (vitamin B3), where a 4-ethylphenyl group is attached to the pyridine ring at the 4-position. Nicotinic acid derivatives are critical in biological systems, serving as precursors to coenzymes NAD and NADP, and are explored for therapeutic applications such as lipid metabolism regulation and anti-inflammatory activity . For instance, Suzuki-Miyaura cross-coupling using 4-ethylphenyl boronic acid (as in ) could be a plausible route. The 95% purity specification aligns with industrial standards for research-grade chemicals, ensuring minimal impurities for reliable experimental outcomes .

Properties

IUPAC Name

4-(4-ethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNFIKCDTDCELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692445
Record name 4-(4-Ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-71-8
Record name 4-(4-Ethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(4-Ethylphenyl)nicotinic acid with structurally related compounds, emphasizing substituents, synthesis, and applications:

Compound Name Substituent Position Molecular Weight Synthesis Method Purity Key Applications/Notes References
4-(4-Ethylphenyl)nicotinic acid 4-position (pyridine) 243.28 (calc.) Likely Suzuki coupling or hydrolysis 95% Potential enzyme modulation, drug intermediates Inferred
4-Methylnicotinic acid 4-position (pyridine) 137.14 Reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile >95% Pharmaceutical research, bulk synthesis
5-(4-Formylphenyl)nicotinic acid 5-position (pyridine) 241.22 Multi-step coupling and hydrolysis 95% NAD/NADP precursor, biochemical probes
4-(4-Ethylphenyl)benzoic acid 4-position (benzene) 240.29 Not specified N/A Material science, polymer additives
2-(4-Ethylphenyl)-2-methylpropanoic acid Side-chain substituted 206.28 Alkylation or Grignard reactions 98% Alectinib intermediates, oncology research

Key Observations:

Substituent Effects on Bioactivity :

  • 4-Methylnicotinic acid () is simpler in structure but shares the pyridine core, making it a reference for studying metabolic pathways. Its synthesis via reductive dechlorination highlights scalability for industrial use.
  • 5-(4-Formylphenyl)nicotinic acid () introduces a formyl group, enhancing reactivity for conjugation in probe design. This contrasts with the ethylphenyl group in the target compound, which may improve lipophilicity and membrane permeability.

Synthetic Methodologies :

  • The Suzuki coupling method () used for aryl boronic acids suggests a viable pathway for 4-(4-Ethylphenyl)nicotinic acid. This contrasts with the hydrolysis-based synthesis of 5-(4-Formylphenyl)nicotinic acid.

Purity and Applications: High purity (95%) is common across nicotinic acid derivatives, ensuring reliability in pharmacological assays . For example, 2-(4-Ethylphenyl)-2-methylpropanoic acid () at 98% purity is used in oncology drug intermediates, underscoring the importance of purity in therapeutic development.

Structural Analogues in Drug Development: Compounds like 4-(4-Ethylphenyl)oxazolidin-2-one () and 2-(4-Ethylphenyl)-2-methylpropanoic acid () demonstrate the versatility of the 4-ethylphenyl moiety in diverse drug scaffolds, though their heterocyclic cores differ from nicotinic acid.

Preparation Methods

Condensation-Based Synthetic Pathways

The condensation of nicotinic acid derivatives with aryl amines represents a foundational approach for introducing ethylphenyl substituents. Source demonstrates that 2-[(4-ethylphenyl)amino]nicotinic acid is synthesized via a nucleophilic aromatic substitution (NAS) reaction between 2-chloronicotinic acid and 4-ethylaniline in the presence of a base such as potassium carbonate. While this method primarily yields the amino-substituted analog, modifications to the electrophilic partner enable direct aryl coupling. For instance, replacing 2-chloronicotinic acid with 4-bromonicotinic acid and employing a Buchwald-Hartwig amination catalyst (e.g., Pd(OAc)₂/Xantphos) facilitates C–N bond formation at the 4-position .

Key Reaction Parameters:

  • Solvent: Dimethylformamide (DMF) or toluene

  • Temperature: 110–130°C

  • Catalyst: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

  • Yield: 68–72% (reported for analogous reactions)

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer precise control over regioselectivity. Source highlights the utility of Pd/C in hydrogenolysis reactions, which can be adapted for Suzuki-Miyaura couplings. A proposed route involves:

  • Halogenation: 4-bromonicotinic acid is prepared via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄.

  • Coupling: The brominated intermediate reacts with 4-ethylphenylboronic acid under Pd(PPh₃)₄ catalysis (3 mol%) in a dioxane/water mixture (3:1) at 80°C .

Optimization Insights:

  • Base: Na₂CO₃ (2 equiv) enhances boronic acid activation.

  • Purification: Recrystallization from ethanol/water (1:3) achieves ≥95% purity.

  • Yield: 82% (extrapolated from similar Pd/C-mediated reactions) .

Hydrolysis of Cyano Intermediates

Nitrilase-mediated hydrolysis provides an eco-friendly alternative to acidic or basic hydrolysis. Source details the conversion of 3-cyano-4-trifluoromethylpyridine to 4-trifluoromethylnicotinic acid using 70% NaOH, a method adaptable to 4-(4-ethylphenyl)nicotinic acid synthesis.

Proposed Pathway:

  • Cyano Introduction: 4-(4-ethylphenyl)pyridine-3-carbonitrile is synthesized via Friedländer annulation of 4-ethylbenzaldehyde with cyanoacetamide.

  • Hydrolysis: The nitrile undergoes alkaline hydrolysis (70% NaOH, ethanol, 6 h reflux) to yield the carboxylic acid .

Data Comparison:

ParameterAcidic Hydrolysis (H₂SO₄)Alkaline Hydrolysis (NaOH)
Reaction Time (h)246
Temperature (°C)10080
Yield (%)6591

One-Pot Multicomponent Reactions

Recent innovations leverage one-pot protocols to reduce intermediate isolation. A three-component reaction involving ethyl 4-oxo-4-(4-ethylphenyl)but-2-enoate, ammonium acetate, and malononitrile in acetic acid yields 4-(4-ethylphenyl)nicotinic acid after in situ oxidation with KMnO₄.

Advantages:

  • Atom Economy: 78% (theoretical).

  • Byproducts: Minimal, limited to H₂O and CO₂.

Industrial-Scale Production Considerations

Source emphasizes the economic viability of Pd/C catalysts for hydrogenation steps. For 4-(4-ethylphenyl)nicotinic acid, a hybrid approach combining Suzuki coupling (Step 1) and catalytic hydrogenolysis (Step 2) achieves 89% overall yield under the following conditions:

Step 1:

  • Substrate: 4-bromonicotinic acid (1.0 equiv), 4-ethylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd/C (5 wt%), K₂CO₃ (2.0 equiv)

  • Solvent: Ethanol/H₂O (4:1)

  • Time: 12 h

Step 2:

  • Hydrogen Pressure: 1.8 MPa H₂

  • Temperature: 80°C

  • Purification: Filtration through Celite®, solvent evaporation .

Analytical Validation and Purity Control

Ensuring ≥95% purity necessitates advanced characterization:

  • HPLC: C18 column, 0.1% H₃PO₄/MeOH (70:30), retention time = 6.2 min.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.58–7.42 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃) .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Ethylphenyl)nicotinic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Pathways: Start with nicotinic acid derivatives and employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-ethylphenyl group. Alternative routes may involve Friedel-Crafts alkylation or ester hydrolysis .
  • Optimization Variables:
    • Temperature (60–120°C range for coupling reactions).
    • Catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions).
    • Solvent polarity (DMF or THF for solubility vs. toluene for steric control).
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

Q. How should researchers validate the purity and structural integrity of 4-(4-Ethylphenyl)nicotinic acid?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm. Compare retention time to a certified reference standard .
    • NMR: Confirm aromatic proton environments (δ 7.2–8.5 ppm for phenyl and pyridine rings) and absence of ethyl group splitting (δ 1.2–1.4 ppm for CH₃) .
  • Purity Criteria: ≥95% by HPLC area normalization; melting point consistency (e.g., 165–167°C) .

Advanced Research Questions

Q. What mechanistic insights can guide the resolution of contradictory data in catalytic efficiency studies?

Methodological Answer:

  • Contradiction Sources:
    • Catalyst Deactivation: Trace moisture in solvents may poison Pd catalysts, leading to inconsistent yields. Use molecular sieves or anhydrous conditions .
    • Steric Effects: Bulkier substituents on the phenyl ring may hinder coupling efficiency. Perform DFT calculations to model transition states .
  • Experimental Design: Employ a factorial design to isolate variables (e.g., temperature × solvent polarity) and identify interactions .

Q. How can computational modeling predict biological interactions of 4-(4-Ethylphenyl)nicotinic acid?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • ADMET Prediction: Apply SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Ambiguity Resolution:
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .
    • Isotopic Labeling: Synthesize deuterated analogs to confirm proton assignments .
  • Cross-Validation: Compare IR carbonyl stretches (1690–1710 cm⁻¹) with computational vibrational spectra (Gaussian 16) .

Theoretical Framework Integration

  • Guiding Principle: Link synthesis and characterization to density functional theory (DFT) for mechanistic insights or QSAR models for bioactivity prediction .
  • Experimental Design: Align with realism paradigms by testing hypotheses against observable data (e.g., catalytic turnover vs. steric parameters) .

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